(E)-dodec-7-en-1-ol
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Overview
Description
(E)-dodec-7-en-1-ol is an organic compound with the molecular formula C12H24O and a molecular weight of 184.3184 g/mol . It is a long-chain unsaturated alcohol, characterized by the presence of a double bond at the seventh carbon atom in the chain. This compound is also known by its stereoisomers, such as cis-(E)-dodec-7-en-1-ol and (E)-(E)-dodec-7-en-1-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-dodec-7-en-1-ol can be synthesized through various methods, including the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide to form an alkene . Another method involves the reduction of 7-Dodecenal using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-decene, followed by hydrogenation. This process involves the addition of a formyl group (CHO) to the double bond of 1-decene, forming 7-Dodecenal, which is then reduced to this compound .
Chemical Reactions Analysis
Types of Reactions: (E)-dodec-7-en-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 7-Dodecene using strong reducing agents.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Various halogenating agents
Major Products Formed:
Oxidation: 7-Dodecenal
Reduction: 7-Dodecene
Substitution: Halogenated derivatives
Scientific Research Applications
(E)-dodec-7-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-dodec-7-en-1-ol varies depending on its application. As a pheromone, it interacts with specific receptors in the olfactory system of insects, triggering behavioral responses . In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl group and the double bond, which can participate in various chemical transformations .
Comparison with Similar Compounds
- cis-(E)-dodec-7-en-1-ol
- (E)-(E)-dodec-7-en-1-ol
- (E)-dodec-7-en-1-ol acetate
Comparison: this compound is unique due to its specific double bond position and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. Its stereoisomers, such as cis-(E)-dodec-7-en-1-ol and (E)-(E)-dodec-7-en-1-ol, differ in the spatial arrangement of atoms around the double bond, leading to variations in their physical and chemical properties .
Properties
Molecular Formula |
C12H24O |
---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
(E)-dodec-7-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-12H2,1H3/b6-5+ |
InChI Key |
WWDOVTHLTQFGOZ-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCO |
SMILES |
CCCCC=CCCCCCCO |
Canonical SMILES |
CCCCC=CCCCCCCO |
Synonyms |
7-dodecen-1-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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